molecular formula C23H16F3N3OS2 B2387759 4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392301-60-9

4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2387759
CAS RN: 392301-60-9
M. Wt: 471.52
InChI Key: QQKRJDJNFQPQLJ-UHFFFAOYSA-N
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Description

The compound “4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups including a benzamide, a thiadiazole ring, and a trifluoromethyl group . These functional groups can contribute to the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and thiadiazole groups suggests that the compound may have aromatic character, which could influence its chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to be electron-withdrawing, which could make the compound more reactive towards nucleophiles . The thiadiazole ring could potentially participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .

Scientific Research Applications

Anticancer Activity

Research on derivatives similar to 4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide has shown promising anticancer properties. For instance, a series of substituted benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Many of these compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

Novel derivatives incorporating the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds showed significant sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. Such studies indicate the potential of thiadiazole derivatives in developing new antimicrobial agents (Kobzar et al., 2019).

Fluorescence Properties for Material Science Applications

The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes highlighted their excellent photophysical properties. These properties include large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect (AIEE), which are desirable characteristics for applications in material science, particularly in the development of fluorescent materials and sensors (Zhang et al., 2017).

Synthesis and Evaluation of Antimicrobial Agents

Further expanding on antimicrobial applications, the synthesis of thiadiazolobenzamide derivatives and their evaluation as antimicrobial agents have been a point of interest. Such studies aim to develop new compounds with enhanced antimicrobial efficacy against various bacterial and fungal strains, contributing to the field of medicinal chemistry and drug development (Farghaly et al., 2011).

Mechanism of Action

The biological activity of this compound would depend on its interactions with biological targets. For example, compounds containing a trifluoromethyl group have been found to have various biological activities, including anticancer and antioxidant activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, compounds containing a trifluoromethyl group can be hazardous and require careful handling .

Future Directions

The study of this compound could provide valuable insights into the properties and potential applications of molecules containing similar functional groups. Future research could explore its synthesis, reactivity, and biological activity in more detail .

properties

IUPAC Name

4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3OS2/c24-23(25,26)19-12-6-15(7-13-19)14-31-22-29-28-21(32-22)27-20(30)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-13H,14H2,(H,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKRJDJNFQPQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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